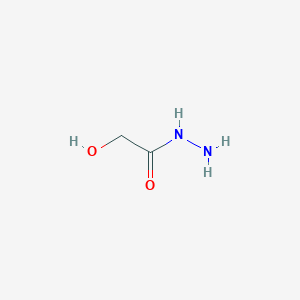

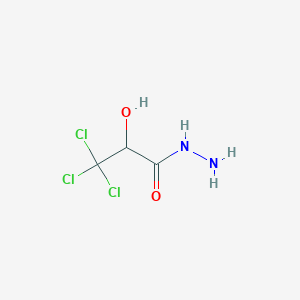

2-Hydroxyacetohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 2-Hydroxyacetohydrazide involves the reaction of esters with 80% aqueous hydrazine hydrate . The reaction mixture is stirred at room temperature until completion, as indicated by TLC analysis .Molecular Structure Analysis

The InChI code of 2-Hydroxyacetohydrazide is 1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) . The exact mass of the compound is 90.04290 .Physical And Chemical Properties Analysis

2-Hydroxyacetohydrazide has a boiling point of 395ºC at 760 mmHg and a melting point of 90-93ºC . It has a flash point of 192.7ºC . The compound is stored at 2-8°C .Scientific Research Applications

Anti-Inflammatory and Anti-Arthritic Properties

2-Hydroxyacetohydrazide has been studied for its potential anti-inflammatory and anti-arthritic properties . In a study investigating seed extracts from Ammodaucus leucotrichus, it was found that 2-Hydroxyacetohydrazide displayed superior inhibitory effects compared to diclofenac, a reference anti-inflammatory drug . The methanol extract outperformed the n-hexane extract and diclofenac in trypsin inhibition .

Modulating Proteolytic Activity

The molecular docking results accentuate that 2-Hydroxyacetohydrazide from Ammodaucus leucotrichus exhibits tighter binding to the target protein trypsin than diclofenac . This underscores 2-Hydroxyacetohydrazide as a promising candidate for future rheumatoid arthritis (RA) research, showcasing its potential in modulating proteolytic activity associated with RA pathology .

Safety and Hazards

The safety information for 2-Hydroxyacetohydrazide indicates that it is potentially dangerous . The hazard statements include H228, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxyacetohydrazide is the protein trypsin . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins, which plays a crucial role in many biological processes.

Mode of Action

2-Hydroxyacetohydrazide interacts with trypsin, exhibiting a tighter binding to the protein than diclofenac, a reference anti-inflammatory drug . This interaction results in the inhibition of trypsin’s proteolytic activity, thereby modulating the biochemical processes associated with this enzyme .

Result of Action

The primary result of 2-Hydroxyacetohydrazide’s action is the inhibition of trypsin’s proteolytic activity . This inhibition can potentially modulate various biological processes where trypsin plays a role. The compound has shown superior inhibitory effects compared to diclofenac, suggesting its potential as a therapeutic agent .

properties

IUPAC Name |

2-hydroxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCWHQVLKSECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325588 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyacetohydrazide | |

CAS RN |

3530-14-1 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

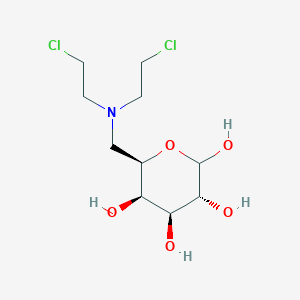

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydroxyacetohydrazide exhibit anti-inflammatory activity?

A1: While the exact mechanism of action is still under investigation, research suggests that 2-hydroxyacetohydrazide exerts its anti-inflammatory effects by inhibiting trypsin, a serine protease involved in inflammatory processes. [] This inhibition likely disrupts inflammatory pathways, leading to a reduction in inflammation. Further research is needed to fully elucidate the downstream effects and specific molecular targets involved.

Q2: What is the significance of the higher anti-inflammatory activity observed in methanol extracts of Ammodaucus leucotrichus seeds compared to n-hexane extracts?

A2: Gas chromatography–mass spectrometry (GC–MS) analysis revealed the presence of 2-hydroxyacetohydrazide in the methanol extract but not in the n-hexane extract of Ammodaucus leucotrichus seeds. [] This finding, coupled with the superior anti-inflammatory activity of the methanol extract, suggests that 2-hydroxyacetohydrazide contributes significantly to the therapeutic potential of Ammodaucus leucotrichus.

Q3: How does the structure of 2-hydroxyacetohydrazide derivatives influence their anti-inflammatory activity?

A3: Research has shown that modifications to the basic structure of 2-hydroxyacetohydrazide can significantly impact its anti-inflammatory activity. [] For instance, introducing specific substituents on the phenyl ring of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide led to variations in potency compared to the parent compound and the reference drug, Indomethacin. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the design of more potent and selective anti-inflammatory agents derived from 2-hydroxyacetohydrazide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)